Biotin-PEG7-Azide

Catalog No.
S521345
CAS No.
1334172-75-6
M.F
C26H48N6O9S
M. Wt
620.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-PEG7-Azide

CAS Number

1334172-75-6

Product Name

Biotin-PEG7-Azide

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C26H48N6O9S

Molecular Weight

620.76

InChI

InChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34)/t22-,23-,25-/m0/s1

InChI Key

WOMFFURCOFOFGG-LSQMVHIFSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Solubility

Soluble in DMSO

Synonyms

Biotin-PEG7-azide

Description

The exact mass of the compound Biotin-PEG7-Azide is 620.3203 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Biotin: This group has a high affinity for streptavidin, a protein commonly used in research applications. This strong binding interaction allows researchers to immobilize or purify biomolecules tagged with biotin. )
  • PEG7 Spacer: PEG (polyethylene glycol) is a hydrophilic polymer chain. The PEG7 spacer in Biotin-PEG7-Azide introduces a spacer arm between the Biotin and the molecule it's linked to. This spacer arm can improve the solubility and stability of the conjugated biomolecule. Source: American Chemical Society:

Here are some specific applications of Biotin-PEG7-Azide in scientific research:

  • Biotinylation of Proteins: Biotin-PEG7-Azide can be used to attach biotin to proteins. This biotinylated protein can then be purified using streptavidin-conjugated beads or magnetic particles. Source: Journal of Chemical Biology:
  • Drug Delivery Systems: Biotin-PEG7-Azide can be used to create targeted drug delivery systems. The Biotin group can be used to attach the drug to a targeting moiety, while the PEG7 spacer can improve the drug's solubility and stability in circulation. )
  • Surface Modification: Biotin-PEG7-Azide can be used to modify the surface of nanoparticles or other materials. The Biotin group allows for the attachment of streptavidin-conjugated molecules, enabling the creation of complex and functional surfaces for various research applications. Source: Royal Society of Chemistry:

Biotin-PEG7-Azide is a synthetic compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) spacer and an azide functional group. The molecular formula for Biotin-PEG7-Azide is C26H48N6O9SC_{26}H_{48}N_{6}O_{9}S and it has a molecular weight of approximately 620.8 g/mol. This compound is particularly notable for its application in click chemistry, where the azide group can participate in copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages with alkyne-containing molecules .

The inclusion of the PEG spacer enhances the solubility of Biotin-PEG7-Azide in aqueous environments and reduces steric hindrance, which is beneficial for binding interactions with avidin or streptavidin proteins. This characteristic makes it a valuable tool in various bioconjugation applications .

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly efficient and selective, making it a cornerstone of click chemistry .
  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for copper catalysts, utilizing cyclooctyne derivatives like dibenzocyclooctyne or bicyclononyne to form triazoles. This feature allows for bioconjugation in biological systems where copper may be detrimental .

Biotin-PEG7-Azide exhibits significant biological activity primarily through its role as a PROTAC (Proteolysis Targeting Chimera) linker. It facilitates the selective degradation of target proteins via the ubiquitin-proteasome system, which is crucial for regulating protein levels within cells . The compound's ability to enhance solubility and reduce steric hindrance further supports its effectiveness in various biochemical assays and therapeutic applications.

The synthesis of Biotin-PEG7-Azide typically involves several key steps:

  • Activation of Biotin: Biotin is activated using coupling reagents such as N-hydroxysuccinimide to form biotin-N-hydroxysuccinimide ester.
  • Conjugation with PEG: The activated biotin is reacted with a PEG derivative that contains an amine group, resulting in the formation of biotin-PEG.
  • Introduction of Azide Group: The final step involves reacting the biotin-PEG compound with an azide-containing reagent, such as azidoacetic acid, to yield Biotin-PEG7-Azide .

Biotin-PEG7-Azide has diverse applications in biochemical research and drug development:

  • Bioconjugation: It is widely used for labeling biomolecules such as proteins, nucleic acids, and small molecules due to its high specificity and efficiency in forming stable linkages.
  • Targeted Protein Degradation: As part of PROTAC technology, it enables the targeted degradation of specific proteins, which holds promise for therapeutic interventions in diseases where protein overexpression is problematic .
  • Imaging Studies: The compound can be utilized in imaging techniques to visualize cellular processes by tagging biomolecules with fluorescent markers through click chemistry .

Interaction studies involving Biotin-PEG7-Azide often focus on its binding affinity to avidin or streptavidin proteins. These studies reveal that the hydrophilic PEG spacer significantly enhances binding efficiency while minimizing steric hindrance during interactions. Additionally, the compound's reactivity with alkyne-containing partners provides insights into its potential applications in drug delivery systems and biomolecular labeling techniques .

Several compounds are structurally similar to Biotin-PEG7-Azide, each offering unique features:

Compound NameStructure FeaturesUnique Aspects
Biotin AzideContains an azide group; reacts via CuAACUsed for selective labeling in various assays
Biotin-PEG4-CarboxamideShorter PEG chain than Biotin-PEG7-AzideOffers different solubility characteristics
Azidohexanyl-BiotinSimilar azide functionality; shorter linker lengthMay provide different kinetics in reactions
Biotin-PEG2-AlkeneContains alkene instead of azideUseful for different types of click reactions

Biotin-PEG7-Azide stands out due to its longer PEG chain, which enhances solubility and reduces steric hindrance more effectively than shorter PEG derivatives. Its ability to engage in both copper-catalyzed and copper-free click chemistry further distinguishes it from other similar compounds .

Biotin-PEG7-Azide is a bifunctional molecule consisting of a biotin moiety connected to an azide group through a heptaethylene glycol (PEG7) spacer [1] [2]. The molecular formula of this compound is C26H48N6O9S, which accurately represents its atomic composition [3]. The structure features three distinct functional components that define its chemical behavior and applications [2].

The biotin portion of the molecule contains a bicyclic structure comprising a tetrahydrothiophene ring fused with an imidazolidinone ring, which is characteristic of biotin derivatives [1] [7]. This biotin moiety is connected to a valeric acid chain that forms an amide bond with the PEG linker [3]. The PEG7 spacer consists of seven repeating ethylene glycol units (-CH2CH2O-), creating a flexible, hydrophilic chain that extends the distance between the biotin and azide functional groups [2] [4].

The terminal azide group (-N3) is positioned at the opposite end of the PEG chain from the biotin moiety [7]. This azide functionality enables the molecule to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions and strain-promoted azide-alkyne cycloadditions [11].

The IUPAC name of Biotin-PEG7-Azide is 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide [3] [13]. The compound possesses three chiral centers, all with defined stereochemistry that is critical for its biological recognition properties [3].

Structural ComponentDescription
Molecular FormulaC26H48N6O9S
Biotin MoietyBicyclic structure (tetrahydrothiophene fused with imidazolidinone)
PEG7 SpacerSeven repeating ethylene glycol units (-CH2CH2O-)
Terminal GroupAzide (-N3)
Chiral CentersThree (3aS,4S,6aR)

The structural integrity of Biotin-PEG7-Azide is maintained by stable covalent bonds throughout the molecule, with the amide linkage between the biotin and PEG components providing robustness to the overall structure [2] [7].

Physical Properties and Molecular Weight (620.8 g/mol)

Biotin-PEG7-Azide has a molecular weight of 620.8 g/mol, which is consistent across multiple analytical determinations [1] [2]. The compound typically appears as a white to off-white solid powder at room temperature, reflecting its crystalline nature [3] [7]. The relative density of Biotin-PEG7-Azide has been determined to be approximately 1.31 g/cm³, indicating its mass-to-volume relationship in solid form [7].

The physical state of Biotin-PEG7-Azide is influenced by its molecular structure, particularly the presence of the PEG chain which contributes to its physical properties [4]. The PEG component introduces flexibility to the molecule, which affects its melting behavior and crystallinity [2]. While specific melting point data for Biotin-PEG7-Azide is limited in the literature, PEGylated compounds typically exhibit lower melting points compared to their non-PEGylated counterparts due to the disruption of crystal packing by the flexible PEG chains [4] [7].

The compound's physical stability is generally good under standard laboratory conditions, though it is sensitive to prolonged exposure to elevated temperatures and should be protected from extreme conditions to maintain its structural integrity [7] [11]. The presence of the azide group introduces some considerations regarding physical handling, as azides can be sensitive to certain conditions, though Biotin-PEG7-Azide is generally stable when properly stored [11].

Physical PropertyValue
Molecular Weight620.8 g/mol
Physical AppearanceWhite to off-white solid powder
Relative Density1.31 g/cm³
State at Room TemperatureSolid

The physical properties of Biotin-PEG7-Azide make it suitable for various applications in bioconjugation chemistry, where its defined molecular weight and solid-state characteristics allow for precise handling and reaction control [2] [7].

Spectroscopic Characterization

Spectroscopic techniques provide essential information about the structural features and purity of Biotin-PEG7-Azide [8]. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing this compound, offering detailed insights into its molecular structure [8] [12].

In proton NMR (¹H-NMR) analysis, Biotin-PEG7-Azide exhibits characteristic signals that correspond to its various structural components [8]. The biotin moiety typically shows distinctive signals for the tetrahydrothiophene and imidazolidinone rings, with the ureido protons appearing as two singlets in the range of 6.3-6.4 ppm [8] [12]. The methylene protons of the PEG chain produce signals in the range of 3.5-3.7 ppm, often appearing as a complex multiplet due to the repeating ethylene glycol units [8]. The terminal azide-adjacent methylene groups show signals that are slightly downfield from the other PEG protons due to the electron-withdrawing effect of the azide group [8] [12].

Carbon-13 NMR (¹³C-NMR) spectroscopy of Biotin-PEG7-Azide reveals carbonyl carbon signals from the biotin moiety and the amide linkage, typically appearing above 170 ppm [8]. The PEG chain carbons produce signals in the range of 68-72 ppm, while the carbons adjacent to the azide group show distinctive shifts due to the electronic influence of the azide functionality [8] [12].

Infrared (IR) spectroscopy provides complementary structural information, with Biotin-PEG7-Azide showing characteristic absorption bands [10]. The azide group exhibits a strong, distinctive absorption band around 2100 cm⁻¹, which is a key diagnostic feature for confirming the presence of this functional group [10]. The amide bonds show characteristic C=O stretching bands around 1650-1700 cm⁻¹, while the ether linkages in the PEG chain produce strong bands in the 1100-1150 cm⁻¹ region [10] [12].

Mass spectrometry is essential for confirming the molecular weight and purity of Biotin-PEG7-Azide [1]. High-resolution mass spectrometry (HRMS) typically shows the molecular ion peak at m/z 621.33 [M+H]⁺, corresponding to the protonated molecule, with additional peaks for sodium adducts [M+Na]⁺ at m/z 643.31 [1] [8].

Spectroscopic MethodKey Features
¹H-NMRBiotin ureido protons (6.3-6.4 ppm), PEG chain (3.5-3.7 ppm)
¹³C-NMRCarbonyl carbons (>170 ppm), PEG chain carbons (68-72 ppm)
IR SpectroscopyAzide band (~2100 cm⁻¹), Amide C=O (~1650-1700 cm⁻¹), Ether C-O (~1100-1150 cm⁻¹)
Mass Spectrometry[M+H]⁺ at m/z 621.33, [M+Na]⁺ at m/z 643.31

UV-Visible spectroscopy of Biotin-PEG7-Azide shows limited absorption in the UV region, primarily due to the amide bonds and the azide group, as the molecule lacks strong chromophores [10]. This spectroscopic profile is consistent with the structural features of the compound and provides valuable data for confirming its identity and purity [8] [10].

Solubility Profile and Aqueous Behavior

Biotin-PEG7-Azide exhibits a distinctive solubility profile that is largely influenced by the presence of the hydrophilic polyethylene glycol (PEG) chain in its structure [2] [4]. This PEG component significantly enhances the compound's solubility in aqueous media compared to non-PEGylated biotin derivatives, making it particularly valuable for applications in biological systems [2] [7].

In aqueous solutions, Biotin-PEG7-Azide demonstrates good solubility, with reported values reaching approximately 10 mg/mL in phosphate-buffered saline (PBS) at physiological pH [5] [17]. The PEG7 chain forms favorable hydrogen bonding interactions with water molecules, which facilitates the dissolution process despite the presence of the relatively hydrophobic biotin moiety [2] [4]. This enhanced aqueous solubility is a key advantage of the compound, allowing it to be used in various bioconjugation reactions under physiological conditions [2].

The compound also exhibits excellent solubility in polar organic solvents, with particularly high solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where concentrations of up to 100 mg/mL can be achieved [6] [11]. Moderate solubility is observed in alcohols such as methanol and ethanol, while the compound shows limited solubility in less polar solvents like toluene and is essentially insoluble in non-polar solvents such as diethyl ether and hexane [4] [18].

SolventApproximate Solubility
Water10 mg/mL
PBS (pH 7.2)10 mg/mL
DMSO100 mg/mL
DMF100 mg/mL
MethanolModerate
ChloroformSoluble
Methylene ChlorideSoluble
TolueneLimited
Diethyl EtherInsoluble

In aqueous environments, Biotin-PEG7-Azide behaves as a non-ionic compound, with the PEG chain adopting an extended conformation that maximizes interactions with water molecules [4] [18]. This extended conformation helps to minimize steric hindrance during bioconjugation reactions and enhances the accessibility of both the biotin and azide functional groups [2] [4].

The aqueous behavior of Biotin-PEG7-Azide is also characterized by its stability in solution, with minimal aggregation observed even at relatively high concentrations [9]. This is in contrast to many non-PEGylated azide compounds, which may exhibit aggregation tendencies in aqueous media [9]. The reduced aggregation is attributed to the PEG chain's ability to form a hydration shell that prevents intermolecular associations [4] [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

620.3203

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

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